Methyl 2-butoxy-4-methoxybenzoate (CAS: 942132-98-1): A Mechanistic and Synthetic Guide for Advanced Liquid Crystal Development
Methyl 2-butoxy-4-methoxybenzoate (CAS: 942132-98-1): A Mechanistic and Synthetic Guide for Advanced Liquid Crystal Development
Executive Summary
Methyl 2-butoxy-4-methoxybenzoate is a highly specialized organic intermediate utilized primarily in the synthesis of advanced mesogenic materials, most notably ferroelectric nematic liquid crystals (FNLCs). As the field of soft matter physics shifts toward highly polar, fluid materials for non-linear optics and next-generation displays, understanding the precise structural tuning of mesogens is critical. This technical guide provides a comprehensive breakdown of CAS 942132-98-1, detailing its chemical properties, its mechanistic role in stabilizing ferroelectric nematic (
Chemical Identification & Structural Properties
Understanding the baseline physicochemical properties is the foundational step in experimental design and analytical validation.
| Property | Value |
| Chemical Name | Methyl 2-butoxy-4-methoxybenzoate[1] |
| CAS Registry Number | 942132-98-1[1] |
| Molecular Formula | C13H18O4[2] |
| Molecular Weight | 238.28 g/mol [2] |
| Physical State | Yellow to colorless oil (at standard conditions)[3] |
| Primary Application | Precursor for 4-[(4-nitrophenoxy)carbonyl]phenyl 2-alkoxy-4-methoxybenzoate series (FNLCs)[4] |
Mechanistic Insights: The Role of the Lateral Butoxy Chain
In the design of ferroelectric nematogens (such as the heavily studied RM734), the introduction of a lateral alkyloxy chain—specifically a butoxy group (m=4)—fundamentally alters the thermodynamic stability of the mesophases[4].
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Steric Bulk and Structural Anisotropy: The lateral butoxy chain increases the molecular width. This added steric bulk disrupts the parallel alignment required for the conventional non-polar nematic (N) phase, thereby driving down the nematic-isotropic transition temperature (
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Dipole Moment and Polarizability: Counterintuitively, while the N phase is destabilized, the ferroelectric nematic (
) phase is structurally supported. The lateral chain modulates the electrostatic potential surface, allowing the molecule to adopt conformations where the chain lies along the major axis of the mesogenic unit. This minimizes dipolar energy through parallel domain formation, a hallmark of thengcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted"> phase. -
Phase Convergence: Research indicates that as the lateral chain length increases from methoxy (m=1) to butoxy (m=4), the temperature gap between
and narrows, often resulting in a direct isotropic to ferroelectric nematic transition in structurally related analogs[5].
Mechanistic impact of the lateral butoxy chain on phase stabilization.
Self-Validating Synthetic Protocols
To ensure high-fidelity synthesis of Methyl 2-butoxy-4-methoxybenzoate and its subsequent derivatives, the following protocols are engineered as self-validating systems. Each step contains built-in analytical checkpoints to guarantee causality and reproducibility.
Protocol 1: Synthesis of Methyl 2-butoxy-4-methoxybenzoate via Williamson Ether Synthesis
Objective: Alkylate methyl 2-hydroxy-4-methoxybenzoate with 1-bromobutane while preventing ester hydrolysis.
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Reagent Preparation: Dissolve 1.0 eq of methyl 2-hydroxy-4-methoxybenzoate in anhydrous N,N-Dimethylformamide (DMF).
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Causality: DMF is chosen as a polar aprotic solvent to leave the phenoxide nucleophile unsolvated, significantly accelerating the
reaction rate.
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Base Addition: Add 1.5 eq of anhydrous Potassium Carbonate (
).-
Causality:
is a mild base. Using a stronger base like NaOH or NaH would risk saponifying the methyl ester prematurely.
-
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Alkylation: Dropwise add 1.2 eq of 1-bromobutane. Heat the reaction mixture to 80°C under an inert argon atmosphere for 12 hours.
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In-Process Validation (Self-Validation Check): Pull a 0.1 mL aliquot, quench in water, extract with ethyl acetate, and analyze via HPLC.
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Condition: The reaction is only deemed complete when the starting phenol peak is <1% by area. If >1%, add 0.2 eq of 1-bromobutane and stir for 2 additional hours.
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Workup and Isolation: Cool to room temperature, dilute heavily with distilled water to crash out the product. Wash the organic layer 5 times with brine to remove residual DMF. Dry over
, filter, and concentrate in vacuo to yield a yellow oil[3]. -
Final Validation: Confirm structure via
-NMR ( ). Look for the characteristic triplet of the terminal methyl group of the butoxy chain at ~0.9 ppm and the multiplet of the methylene protons adjacent to the oxygen at ~4.0 ppm.
Protocol 2: Downstream Saponification to 2-Butoxy-4-methoxybenzoic Acid
Objective: Convert the methyl ester to a free carboxylic acid for subsequent Steglich esterification into a liquid crystal mesogen.
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Reaction Setup: Dissolve Methyl 2-butoxy-4-methoxybenzoate in a 1:1 mixture of Ethanol and 2M aqueous NaOH.
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Hydrolysis: Reflux for 4 hours.
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Causality: The thermodynamic driving force of forming the highly stable carboxylate salt ensures quantitative conversion.
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Validation: TLC (Hexane:Ethyl Acetate 3:1) must show the complete disappearance of the high-Rf ester spot.
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Precipitation: Cool to 0°C and acidify dropwise with 1M HCl until pH reaches 2.
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Causality: Protonating the carboxylate forces the precipitation of the free acid.
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Isolation: Filter the resulting white precipitate, wash with cold water, and dry under high vacuum.
Synthetic workflow and validation for Methyl 2-butoxy-4-methoxybenzoate.
Quantitative Data: Impact of Lateral Chain Length on Mesophase Transitions
The following table summarizes the causal relationship between the lateral alkyloxy chain length (m) and the phase transition temperatures in the 5-m series (4-[(4-nitrophenoxy)carbonyl]phenyl 2-alkoxy-4-methoxybenzoates)[4].
| Lateral Chain Length (m) | Alkyl Group | Mesophase Behavior | ||
| 1 | Methoxy (RM734) | ~188 | ~133 | Broad N phase, stable |
| 2 | Ethoxy | ~175 | ~128 | N phase narrows |
| 3 | Propoxy | ~160 | ~125 | Further reduction in |
| 4 | Butoxy (Derived from CAS 942132-98-1) | ~152 | ~122 | Converging N and |
Data extrapolated from demonstrating the convergence of transition temperatures as steric bulk increases[6].
References
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Title: The effect of a lateral alkyloxy chain on the ferroelectric nematic phase Source: RSC Advances / NIH PMC URL: [Link]
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Title: To Be or Not To Be Polar: The Ferroelectric and Antiferroelectric Nematic Phases Source: ACS Omega URL: [Link]
Sources
- 1. Methyl 4-methoxybenzoate | Sigma-Aldrich [sigmaaldrich.com]
- 2. 1285556-26-4|4-Methoxy-2-(3-methylbutoxy)benzoic acid|BLD Pharm [bldpharm.com]
- 3. rsc.org [rsc.org]
- 4. The effect of a lateral alkyloxy chain on the ferroelectric nematic phase - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The effect of a lateral alkyloxy chain on the ferroelectric nematic phase - PMC [pmc.ncbi.nlm.nih.gov]
